An In-depth Technical Guide to N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide: Chemical Structure, Exact Mass, Synthesis, and Characterization
An In-depth Technical Guide to N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide: Chemical Structure, Exact Mass, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide, a deuterated analog of N-2-Hydroxyethyl-N-methyl-p-toluenesulfonamide. The incorporation of a deuterium-labeled methyl group makes this compound a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. This guide will delve into the compound's chemical structure, exact mass, a detailed synthetic protocol, and modern analytical techniques for its characterization.
Chemical Structure and Properties
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide is a sulfonamide derivative characterized by a p-toluenesulfonyl group attached to a secondary amine, which is further substituted with a 2-hydroxyethyl group and a deuterated methyl group (CD₃). The presence of the three deuterium atoms provides a stable isotopic label, making it distinguishable from its non-deuterated counterpart by mass spectrometry.
The chemical structure is as follows:
Molecular Formula: C₁₀H₁₂D₃NO₃S
Exact Mass Calculation
The exact mass of a molecule is the sum of the exact masses of its constituent atoms. For N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide, the calculation is based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), deuterium (²H), nitrogen (¹⁴N), oxygen (¹⁶O), and sulfur (³²S).
The exact mass is calculated as follows: (10 * 12.000000) + (12 * 1.007825) + (3 * 2.014102) + (1 * 14.003074) + (3 * 15.994915) + (1 * 31.972071) = 234.1023 Da
| Property | Value |
| Molecular Formula | C₁₀H₁₂D₃NO₃S |
| Exact Mass | 234.1023 Da |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide
The synthesis of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide can be achieved through a two-step process starting from p-toluenesulfonyl chloride and 2-(methylamino)ethanol. The key step is the introduction of the deuterated methyl group. A common and efficient method for this is reductive amination using a deuterated formaldehyde source or direct alkylation with a deuterated methylating agent. An alternative, and often more direct, approach is to start with a commercially available deuterated amine. However, for the purpose of this guide, we will detail a robust synthetic route starting from readily available precursors.
A plausible synthetic route involves the initial protection of the amino group of 2-aminoethanol, followed by N-alkylation with a deuterated methyl source, and finally tosylation. A more straightforward approach, which we will detail, is the direct tosylation of N-methylethanolamine followed by deuteromethylation, or more practically, the tosylation of a deuterated precursor. For the purpose of providing a clear and reproducible protocol, we will outline the synthesis starting from p-toluenesulfonyl chloride and the commercially available N-(methyl-d3)ethanolamine.
Synthetic Workflow
Experimental Protocol
Materials:
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p-Toluenesulfonyl chloride (TsCl)
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N-(methyl-d3)ethanolamine
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(methyl-d3)ethanolamine (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
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Addition of Tosyl Chloride: To the cooled mixture, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes. Ensure the temperature is maintained at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide.
Analytical Characterization
The identity and purity of the synthesized N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide should be confirmed by various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would be informative.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-toluenesulfonyl group, the methylene protons of the 2-hydroxyethyl group, and the methyl protons of the tosyl group. The key feature will be the absence of a signal for the N-methyl group in the typical region (around 2.8-3.0 ppm) due to the deuterium substitution. The protons on the carbon adjacent to the nitrogen will likely appear as a triplet.
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¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon of the deuterated methyl group will exhibit a characteristic multiplet due to C-D coupling and will be significantly less intense than the signals of protonated carbons.
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²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium label, which would show a single resonance for the -CD₃ group.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the deuterated compound.[1] High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass and confirming the elemental composition.[1]
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Electrospray Ionization (ESI-MS): In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 235.1096. Adducts with sodium [M+Na]⁺ at m/z 257.0915 and potassium [M+K]⁺ at m/z 273.0654 may also be observed. The mass difference of 3 Da compared to the non-deuterated analog is a clear indication of successful deuteration.
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Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule, which can provide further structural confirmation. A characteristic fragmentation would be the loss of the p-toluenesulfonyl group.
Analytical Workflow
Applications in Research and Development
Deuterium-labeled compounds like N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide serve as excellent internal standards in quantitative bioanalysis using isotope dilution mass spectrometry.[2] Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows for their distinct detection, enabling accurate quantification in complex biological matrices.[3]
Furthermore, the "kinetic isotope effect," where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited in metabolic studies to investigate the sites of enzymatic oxidation.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, exact mass, synthesis, and analytical characterization of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide. The provided synthetic protocol offers a reliable method for its preparation, and the outlined analytical techniques are essential for confirming its identity and purity. The unique properties of this deuterated compound make it a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and quantitative bioanalysis.
References
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]
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Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. [Link]
